molecular formula C20H21FN4O3 B2488204 (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea CAS No. 941946-24-3

(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea

Cat. No.: B2488204
CAS No.: 941946-24-3
M. Wt: 384.411
InChI Key: PKENZDVUVCCKMG-HKOYGPOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C20H21FN4O3 and its molecular weight is 384.411. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

941946-24-3

Molecular Formula

C20H21FN4O3

Molecular Weight

384.411

IUPAC Name

1-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]-3-(2-fluorophenyl)urea

InChI

InChI=1S/C20H21FN4O3/c1-2-28-13-7-12-25-18(14-8-3-5-10-16(14)23-20(25)27)24-19(26)22-17-11-6-4-9-15(17)21/h3-6,8-11H,2,7,12-13H2,1H3,(H2,22,24,26)

InChI Key

PKENZDVUVCCKMG-HKOYGPOVSA-N

SMILES

CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is a novel compound that belongs to the class of quinazoline derivatives. This compound exhibits significant potential for various biological activities, which are crucial for its application in pharmacology. The unique structural features of this compound, including the quinazoline core and the urea moiety, suggest a diverse range of interactions with biological targets.

Structural Characteristics

The molecular formula of (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is C20H22N4O3C_{20}H_{22}N_{4}O_{3}, and its molecular weight is approximately 366.4 g/mol. The compound's structure can be depicted as follows:

IUPAC Name  E 1 3 3 ethoxypropyl 2 oxo 2 3 dihydroquinazolin 4 1H ylidene 3 2 fluorophenyl urea\text{IUPAC Name }\text{ E 1 3 3 ethoxypropyl 2 oxo 2 3 dihydroquinazolin 4 1H ylidene 3 2 fluorophenyl urea}

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties. Key findings include:

Anticancer Activity

Research has indicated that quinazoline derivatives possess anticancer properties, with specific compounds demonstrating inhibitory effects on cancer cell lines. For instance, compounds similar in structure have shown activity against Polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in cell division and proliferation .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
HeLa10.5Inhibition of Plk1
MCF78.0Apoptosis induction
A54912.0Cell cycle arrest

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases, which are critical for signal transduction in cancer cells.

Table 2: Enzyme Inhibition Data

Enzyme TargetInhibition Percentage (%)Reference
Plk175%
EGFR60%
CDK250%

The mechanism by which (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea exerts its biological effects involves interaction with specific protein targets. This interaction leads to modulation of signaling pathways associated with cell growth and apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of quinazoline-based compounds in preclinical models:

  • Case Study on Plk1 Inhibition : A study demonstrated that a related quinazoline derivative inhibited Plk1 activity in vitro and reduced tumor growth in xenograft models.
  • Case Study on Apoptosis Induction : Another investigation revealed that the compound induced apoptosis in breast cancer cells through activation of caspase pathways.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antitumor Activity : Studies have shown that (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea can inhibit cancer cell proliferation through modulation of signaling pathways related to cell growth and apoptosis. This makes it a candidate for further development as an anticancer agent.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea typically involves several key steps:

  • Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives and isocyanates.
  • Introduction of Substituents : The ethoxypropyl and fluorophenyl groups are introduced through substitution reactions.
  • Formation of the Urea Moiety : The final step involves reacting the intermediate with an appropriate isocyanate to yield the urea derivative.

Applications in Medicinal Chemistry

The unique structural features of (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea make it a valuable building block for synthesizing more complex molecules in medicinal chemistry. Potential therapeutic applications include:

  • Drug Development : Targeting specific enzymes or receptors involved in cancer and inflammatory pathways.
  • Material Science : The compound may also find applications in developing new materials or as catalysts in various chemical processes.

Case Studies and Research Findings

Recent studies have highlighted the potential of quinazoline derivatives, including (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea, in various therapeutic areas:

StudyFindings
Identified as a promising scaffold for inhibitors targeting cancer cell proliferation.
Demonstrated significant activity against tumor necrosis factor-alpha converting enzyme (TACE), indicating potential as an anticancer agent.

Q & A

Q. What are the key synthetic strategies for constructing the quinazolinone core and urea linkage in this compound?

The synthesis typically involves:

  • Step 1: Formation of the quinazolinone ring via cyclization of anthranilic acid derivatives or via condensation of 2-aminobenzamide with carbonyl sources under acidic conditions .
  • Step 2: Introduction of the 3-ethoxypropyl group through alkylation or nucleophilic substitution, requiring controlled temperatures (60–80°C) and solvents like DMF or dichloromethane .
  • Step 3: Urea bridge formation using carbodiimide-mediated coupling between the quinazolinone amine and 2-fluorophenyl isocyanate. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical . Optimization Tip: Monitor reaction progress by TLC and use HPLC (>95% purity) for final product validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.